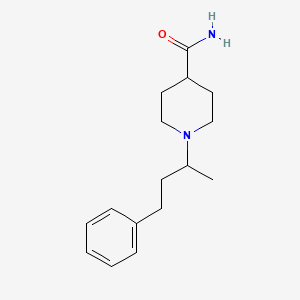
1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine
Overview
Description
1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine, also known as DMPP, is a synthetic compound that has gained attention in scientific research due to its potential use as a pharmacological tool in neuroscience. DMPP is a piperazine derivative that acts as a selective agonist for the sigma-1 receptor, which is a protein involved in various cellular processes, including calcium signaling, protein folding, and neurotransmitter release.
Mechanism of Action
1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine acts as a selective agonist for the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum and plasma membrane of cells. The sigma-1 receptor modulates various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. This compound binding to the sigma-1 receptor leads to the activation of downstream signaling pathways, which can have various effects depending on the cell type and context.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different cell types and animal models. For instance, this compound has been shown to increase the release of dopamine and other neurotransmitters in the brain, suggesting a potential role in the treatment of addiction and depression. This compound has also been shown to modulate calcium signaling, which is involved in various cellular processes such as synaptic plasticity and apoptosis.
Advantages and Limitations for Lab Experiments
1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine has several advantages as a pharmacological tool in neuroscience research. First, it is a selective agonist for the sigma-1 receptor, which allows for the investigation of the specific role of this receptor in various cellular processes. Second, this compound has a high affinity for the sigma-1 receptor, which allows for the use of lower concentrations compared to other sigma-1 receptor agonists. However, this compound also has some limitations, such as its low solubility in water, which can affect its bioavailability and require the use of organic solvents for administration.
Future Directions
1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine has shown promising results in various scientific studies, but further research is needed to fully understand its potential therapeutic applications and mechanisms of action. Some future directions for this compound research include investigating its role in neuroinflammation, synaptic plasticity, and neuroprotection in animal models of neurodegenerative diseases. Additionally, the development of more potent and selective sigma-1 receptor agonists based on the structure of this compound could lead to the discovery of new pharmacological tools for neuroscience research and potential therapeutic applications.
Scientific Research Applications
1-(2,5-dimethylphenyl)-4-(1-methyl-4-piperidinyl)piperazine has been used in various scientific studies to investigate the role of the sigma-1 receptor in different physiological and pathological conditions. For instance, this compound has been shown to protect neurons from oxidative stress and neurotoxicity, suggesting a potential therapeutic application in neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has also been used to study the role of the sigma-1 receptor in pain modulation, addiction, and anxiety, among other conditions.
properties
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(1-methylpiperidin-4-yl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3/c1-15-4-5-16(2)18(14-15)21-12-10-20(11-13-21)17-6-8-19(3)9-7-17/h4-5,14,17H,6-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGQOEMGDYKWBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 4-{[3-(trifluoromethyl)benzyl]amino}-1-piperidinecarboxylate](/img/structure/B3853313.png)
![1-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B3853318.png)
![1-benzyl-4-[2-(3,4-dimethoxyphenyl)-1-methylethyl]piperazine](/img/structure/B3853321.png)
![N'-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B3853329.png)
![N-[2-(allyloxy)benzyl]-2-chloroaniline](/img/structure/B3853333.png)
![1-[1-(2-phenylethyl)-4-piperidinyl]-4-(2-pyridinyl)piperazine](/img/structure/B3853334.png)



![N-[3-(1H-imidazol-1-yl)propyl]-3-methylcyclohexanamine](/img/structure/B3853365.png)
![2-[4-(2,3-dihydro-1H-inden-2-yl)-1-piperazinyl]pyrimidine](/img/structure/B3853368.png)
![N-[3-(1H-imidazol-1-yl)propyl]tetrahydro-3-thiophenamine](/img/structure/B3853374.png)